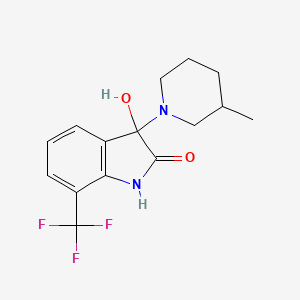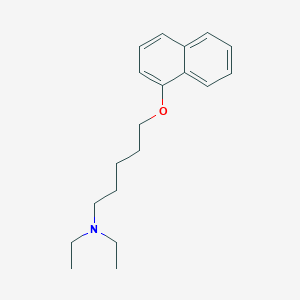![molecular formula C17H17NOS B4955909 1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4955909.png)
1-[3-(phenylthio)propanoyl]indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Phenylthio)propanoyl]indoline, also known as Indapamide, is a thiazide-like diuretic that is used to treat hypertension and edema. It was first synthesized in 1960 by Pierre Potier and his colleagues at the French National Centre for Scientific Research. Indapamide is a potent and long-acting diuretic that acts on the kidneys to increase the excretion of water and electrolytes.
科学研究应用
1-[3-(phenylthio)propanoyl]indoline has been extensively studied for its therapeutic effects on hypertension and edema. It has also been investigated for its potential use in the treatment of other medical conditions such as diabetes, osteoporosis, and cardiovascular diseases. 1-[3-(phenylthio)propanoyl]indoline has been found to be effective in reducing blood pressure, improving insulin sensitivity, and preventing bone loss. It has also been shown to have anti-inflammatory and antioxidant properties.
作用机制
1-[3-(phenylthio)propanoyl]indoline works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys. This leads to an increase in the excretion of water and electrolytes, which results in a decrease in blood volume and blood pressure. 1-[3-(phenylthio)propanoyl]indoline also has vasodilatory effects, which further contributes to its antihypertensive properties.
Biochemical and Physiological Effects
1-[3-(phenylthio)propanoyl]indoline has been found to have a number of biochemical and physiological effects. It has been shown to decrease plasma renin activity, aldosterone secretion, and sympathetic nervous system activity. 1-[3-(phenylthio)propanoyl]indoline also reduces oxidative stress and inflammation, which may contribute to its cardioprotective effects. Additionally, indapamide has been shown to improve endothelial function and arterial stiffness, which are important factors in the development of cardiovascular disease.
实验室实验的优点和局限性
1-[3-(phenylthio)propanoyl]indoline has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and pharmacokinetics. It is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. 1-[3-(phenylthio)propanoyl]indoline can cause electrolyte imbalances and dehydration, which may complicate experimental results. Additionally, its effects on blood pressure may vary depending on the animal model used, which may affect the interpretation of results.
未来方向
There are several future directions for research on indapamide. One area of interest is its potential use in the prevention of cardiovascular disease. Studies have shown that indapamide can improve endothelial function and arterial stiffness, which are important risk factors for cardiovascular disease. Another area of interest is its effects on bone health. 1-[3-(phenylthio)propanoyl]indoline has been shown to prevent bone loss in animal models, and further research is needed to determine its potential use in the treatment of osteoporosis. Additionally, there is a need for further research on the safety and efficacy of indapamide in different populations, such as children and pregnant women.
Conclusion
In conclusion, 1-[3-(Phenylthio)propanoyl]indoline, also known as 1-[3-(phenylthio)propanoyl]indoline, is a potent and long-acting diuretic that is used to treat hypertension and edema. It has been extensively studied for its therapeutic effects and has been found to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, indapamide has several advantages and is a well-established drug with a known mechanism of action. Future research on indapamide may lead to new treatments for cardiovascular disease, osteoporosis, and other medical conditions.
合成方法
1-[3-(phenylthio)propanoyl]indoline can be synthesized through a multi-step process that involves the condensation of indoline-2,3-dione with 3-phenylthiopropanoic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization to obtain pure indapamide.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c19-17(11-13-20-15-7-2-1-3-8-15)18-12-10-14-6-4-5-9-16(14)18/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZPBCBJMYEICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine](/img/structure/B4955831.png)
![4-chloro-N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4955843.png)


![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955863.png)
![6-chloro-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B4955864.png)

![1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol](/img/structure/B4955875.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955882.png)
![N-[(methylamino)carbonyl]hexopyranosylamine](/img/structure/B4955901.png)
![11-(3,4-dimethoxyphenyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4955920.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B4955934.png)
![N-(2-methoxyethyl)-6-[4-(3-methoxypropyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4955936.png)
![4-bromo-N-(4-ethoxyphenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4955938.png)